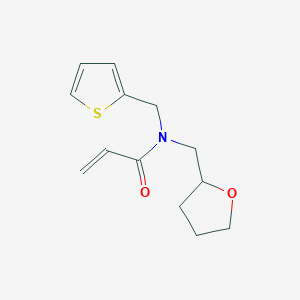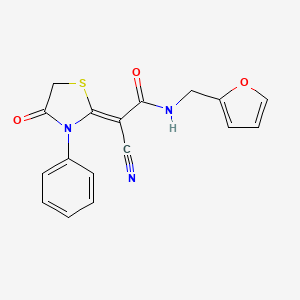![molecular formula C21H11F3N2O7 B2612274 3-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-methyl-6H-benzo[c]chromen-6-one CAS No. 314745-01-2](/img/structure/B2612274.png)
3-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-methyl-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-methyl-6H-benzo[c]chromen-6-one is a complex organic compound with the molecular formula C21H11F3N2O7 and a molecular weight of 460.326 g/mol . This compound is known for its unique chemical structure, which includes a benzo[c]chromen-6-one core substituted with a dinitro-trifluoromethylphenoxy group and a methyl group. It is primarily used in scientific research due to its distinct chemical properties.
Preparation Methods
The synthesis of 3-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-methyl-6H-benzo[c]chromen-6-one involves multiple steps, starting with the preparation of the benzo[c]chromen-6-one core. This core is typically synthesized through a series of condensation reactions involving appropriate starting materials under controlled conditions. The dinitro-trifluoromethylphenoxy group is then introduced via a nucleophilic substitution reaction, where the phenoxy group is attached to the benzo[c]chromen-6-one core.
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthetic routes mentioned above can be scaled up for larger-scale production if necessary.
Chemical Reactions Analysis
3-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-methyl-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to reduce the nitro groups to amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-methyl-6H-benzo[c]chromen-6-one has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. The nitro groups and the trifluoromethyl group play a crucial role in its reactivity and interactions. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
3-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-methyl-6H-benzo[c]chromen-6-one can be compared with other similar compounds, such as:
3-(2,6-dinitro-4-trifluoromethylphenoxy)-7,8,9,10-4H-benzo[c]chromen-6-one: This compound has a similar structure but lacks the methyl group.
1-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: This compound has a tetrahydrobenzo[c]chromen-6-one core instead of the benzo[c]chromen-6-one core.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-methylbenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11F3N2O7/c1-10-17(7-6-13-12-4-2-3-5-14(12)20(27)33-18(10)13)32-19-15(25(28)29)8-11(21(22,23)24)9-16(19)26(30)31/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQHINYLEWSQFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC4=C(C=C(C=C4[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11F3N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2612194.png)
![3-Formylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2612196.png)
![3-(3-methylphenyl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea](/img/structure/B2612197.png)


![3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2612202.png)



![2-cyano-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B2612207.png)

![4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2612209.png)
![5-(4-methoxyphenyl)-5H-thiazolo[4,3-b][1,3,4]thiadiazol-2-amine](/img/structure/B2612210.png)
![Methyl 2-[6-ethoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2612211.png)
